molecular formula C15H12Cl2N4O B2991617 3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide CAS No. 1356746-38-7

3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide

Cat. No.: B2991617
CAS No.: 1356746-38-7
M. Wt: 335.19
InChI Key: DQYRYARWNUCOCU-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological and chemical properties[_{{{CITATION{{{1{Recent developments of imidazo 1,2- - RSC Publishing[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. One common approach is the reaction of 8-methylimidazo[1,2-a]pyridin-2-ylmethanol with appropriate chlorinating agents under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Biologically, 3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide has shown potential as an antituberculosis agent[_{{{CITATION{{{_1{Recent developments of imidazo 1,2- - RSC Publishing. Its ability to inhibit the growth of Mycobacterium tuberculosis makes it a valuable compound in the development of new antimicrobial drugs.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its biological activity suggests that it could be used in the treatment of various diseases, including infectious diseases and possibly cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.

Mechanism of Action

The mechanism by which 3,6-dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide exerts its effects involves the interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of biological processes. The exact molecular pathways involved are still under investigation, but research suggests that it may interfere with cellular signaling and metabolic pathways.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Other chlorinated pyridine derivatives

  • Methylimidazo[1,2-a]pyridine analogs

Uniqueness: 3,6-Dichloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)pyridine-2-carboxamide stands out due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3,6-dichloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-9-3-2-6-21-8-10(19-14(9)21)7-18-15(22)13-11(16)4-5-12(17)20-13/h2-6,8H,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYRYARWNUCOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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